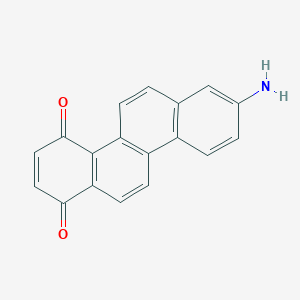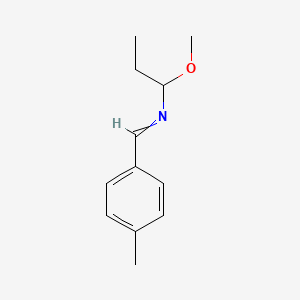
N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxypropyl group attached to the nitrogen atom and a methylphenyl group attached to the carbon atom of the imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine can be achieved through several methods. One common approach involves the condensation reaction between 4-methylbenzaldehyde and 1-methoxypropylamine. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The methoxypropyl and methylphenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methoxyethyl)-1-(4-methylphenyl)methanimine
- N-(1-Methoxypropyl)-1-(4-chlorophenyl)methanimine
- N-(1-Methoxypropyl)-1-(4-methoxyphenyl)methanimine
Uniqueness
N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine is unique due to the specific combination of its functional groups, which impart distinct chemical and physical properties. The presence of the methoxypropyl group enhances its solubility and reactivity, while the methylphenyl group contributes to its stability and potential biological activity.
Properties
CAS No. |
648414-09-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(1-methoxypropyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H17NO/c1-4-12(14-3)13-9-11-7-5-10(2)6-8-11/h5-9,12H,4H2,1-3H3 |
InChI Key |
VVGIGZCTJULEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N=CC1=CC=C(C=C1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


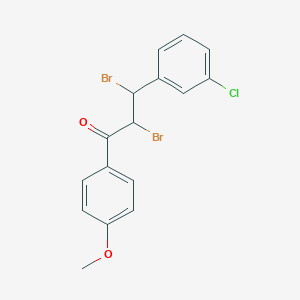
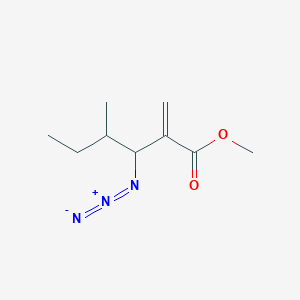
![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)
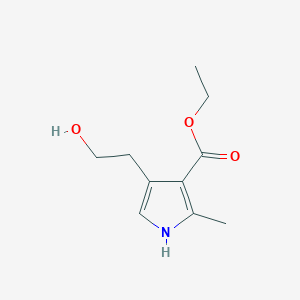
![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)

![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
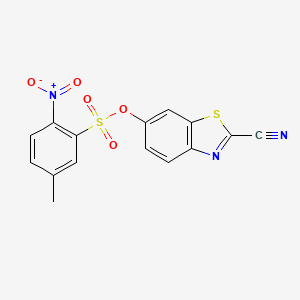
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
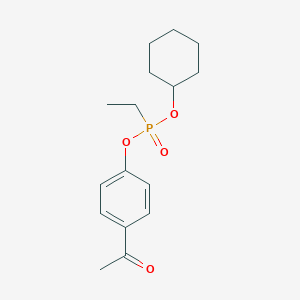
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
